molecular formula C6H4ClNO2 B051624 6-Chloropicolinic acid CAS No. 4684-94-0

6-Chloropicolinic acid

Cat. No. B051624
Key on ui cas rn: 4684-94-0
M. Wt: 157.55 g/mol
InChI Key: ZLKMOIHCHCMSFW-UHFFFAOYSA-N
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Patent
US06649627B1

Procedure details

14.1 g (0.0895 mole) of 2-chloro-6-hydroxycarbonylpyridine in 133 ml of a solution of HCl in ethanol is heated for 8 hours under reflux. The solvent is evaporated off, ethyl acetate added and the mixture washed with a solution of bicarbonate. The solvent is further evaporated and the reaction product purified by flash chromatography (cyclohexane/ethyl acetate=7/3). The required product is obtained.
Quantity
14.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
133 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([OH:10])=[O:9])[N:3]=1.Cl.[CH2:12](O)[CH3:13]>>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([O:10][CH2:12][CH3:13])=[O:9])[N:3]=1

Inputs

Step One
Name
Quantity
14.1 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
solution
Quantity
133 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated off
ADDITION
Type
ADDITION
Details
ethyl acetate added
WASH
Type
WASH
Details
the mixture washed with a solution of bicarbonate
CUSTOM
Type
CUSTOM
Details
The solvent is further evaporated
CUSTOM
Type
CUSTOM
Details
the reaction product purified by flash chromatography (cyclohexane/ethyl acetate=7/3)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC=C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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